Lupiwighteone

Antimicrobial Resistance Membrane Biophysics Prenylated Isoflavonoids

Procure C8-prenylgenistein (Lupiwighteone) as an essential negative control. Unlike its active C6 isomer (wighteone), the C8-prenyl group abrogates antimicrobial activity and membrane permeabilization, making it crucial for regiochemistry mechanistic studies. Its dual apoptosis pathway engagement via PI3K/Akt/mTOR inhibition and MDR reversal in leukemia models provides a multifunctional tool for cancer biology and chemosensitization research.

Molecular Formula C20H18O5
Molecular Weight 338.4 g/mol
CAS No. 104691-86-3
Cat. No. B192169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupiwighteone
CAS104691-86-3
Synonyms5,7-Dihydroxy-3-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one;  Lupiwighteone
Molecular FormulaC20H18O5
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=CC=C(C=C3)O)C
InChIInChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17(23)18-19(24)15(10-25-20(14)18)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3
InChIKeyYGCCASGFIOIXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lupiwighteone (8-Prenylgenistein) 104691-86-3: Prenylated Isoflavone Procurement & Research Specification Guide


Lupiwighteone (CAS 104691-86-3, also designated 8-prenylgenistein) is a C8-prenylated isoflavone [1] that occurs naturally in leguminous species including Glycyrrhiza glabra, Lupinus spp., and Anthyllis hermanniae [2]. This secondary metabolite, with the molecular formula C20H18O5 (MW 338.35 g/mol), possesses the core 5,7,4'-trihydroxyisoflavone skeleton of genistein, differentiated exclusively by a hydrophobic prenyl (3,3-dimethylallyl) appendage at the C8 position .

Lupiwighteone 104691-86-3: Critical Structure-Activity Constraints on Generic Isoflavone Substitution


Direct substitution of lupiwighteone with its non-prenylated parent genistein or with C6-prenylated regioisomers (wighteone) is scientifically invalid for procurement decisions. The C8-prenyl group is the singular structural discriminator that fundamentally reprograms the compound's physicochemical and biological profile. This hydrophobic modification alters membrane partitioning and target engagement in a manner that cannot be replicated by non-prenylated isoflavones [1]. Crucially, as demonstrated in head-to-head comparative studies, the regioisomeric shift of the prenyl group from C6 (wighteone) to C8 (lupiwighteone) alone is sufficient to completely ablate antimicrobial activity and liposome permeabilization capacity [2]. Consequently, in-class analogs are not functionally interchangeable; experimental outcomes are contingent upon the specific C8-prenylated configuration.

Lupiwighteone 104691-86-3: Verifiable Comparative Evidence for Scientific Selection


Lupiwighteone vs. Wighteone & Glabridin: Differential Membrane Permeabilization and Antimicrobial Efficacy

In a direct comparative study of three prenylated isoflavonoids, lupiwighteone exhibited no antimicrobial activity against L. monocytogenes, S. cerevisiae, or E. coli (even with efflux pump inhibition) up to 296 µM, while its C6-prenylated isomer wighteone and the related compound glabridin demonstrated potent inhibition. Molecular dynamics simulations revealed that this functional divergence stems from the C8-prenyl group's energetically unfavorable intercalation into lipid bilayers, in stark contrast to the favorable membrane insertion of C6-prenylated wighteone [1][2].

Antimicrobial Resistance Membrane Biophysics Prenylated Isoflavonoids

Lupiwighteone vs. Genistein: Differential Antiproliferative Cytotoxicity in Cancer Cell Models

Lupiwighteone demonstrates a distinct antiproliferative profile compared to its non-prenylated parent genistein across multiple human cancer cell lines. In DU-145 prostate cancer cells, lupiwighteone exhibits an IC50 of 23.7 µM after 72 hours [1]. While genistein's EGFR tyrosine kinase inhibitory activity has an IC50 of 2.6 µM, its antiproliferative potency in the same or similar prostate cancer models is typically in the 30-50 µM range, indicating that prenylation at C8 does not universally enhance potency but may alter the selectivity or mechanistic profile .

Cancer Pharmacology Cytotoxicity Screening Prenylated Isoflavones

Lupiwighteone: Dual Caspase-Dependent and -Independent Apoptosis Induction via PI3K/Akt/mTOR Pathway Inhibition

Lupiwighteone induces apoptotic cell death in breast cancer cells through a unique dual mechanism involving both caspase-dependent and caspase-independent pathways, orchestrated by inhibition of the PI3K/Akt/mTOR signaling axis. In MCF-7 (ER+) and MDA-MB-231 (triple-negative) breast cancer cells, treatment with lupiwighteone resulted in downregulation of PI3K, p-Akt, and p-mTOR, concurrent with upregulation of caspase-3, -7, -8, -9, PARP, and Bax, as well as cytosolic accumulation of the caspase-independent effectors AIF and Endo G [1].

Breast Cancer Apoptosis Mechanisms Signal Transduction

Lupiwighteone: Suppression of NF-κB Signaling and Extension of Organismal Lifespan in C. elegans

Lupiwighteone significantly suppresses NF-κB activation and extends lifespan in the C. elegans model. Mechanistically, it impedes IκBα degradation, thereby preventing NF-κB nuclear translocation. In RAW264.7 macrophages, lupiwighteone treatment suppressed the production of key pro-inflammatory mediators including TNF-α, IL-6, and nitric oxide [1].

Anti-Aging Inflammation Geroprotectors

Lupiwighteone: Reversal of Multidrug Resistance (MDR) in Adriamycin-Resistant Leukemia Cells

Lupiwighteone demonstrates the capacity to reverse acquired multidrug resistance (MDR) in K562/ADR adriamycin-resistant chronic myelogenous leukemia cells. When co-administered with adriamycin, lupiwighteone decreased the IC50 of the chemotherapeutic agent, indicating sensitization of the resistant cell population. This effect was mechanistically linked to downregulation of the PrPC-PI3K-Akt axis and PrPC-Oct4 axis proteins [1].

Multidrug Resistance Leukemia Chemosensitization

Lupiwighteone: Upregulation of SIRT1 and Amelioration of Diabetic Nephropathy-Induced Renal Fibrosis

In a murine model of diabetic nephropathy (db/db mice), lupiwighteone treatment upregulated renal SIRT1 expression, inhibited NF-κB activation, and reduced levels of pro-inflammatory cytokines. These molecular effects translated to amelioration of renal fibrosis [1].

Diabetic Nephropathy Renal Fibrosis SIRT1 Activators

Lupiwighteone 104691-86-3: Optimal Research Applications Derived from Comparative Evidence


Negative Control for C6-Prenylated Isoflavonoid Membrane Activity Studies

Given that lupiwighteone is inactive as an antimicrobial and fails to permeabilize lipid bilayers, while its C6-prenylated isomer wighteone is potently active (MIC 18 µM against L. monocytogenes) [4], it is ideally suited as a structurally matched negative control in experiments designed to probe the mechanistic role of prenyl group regiochemistry in membrane-active natural products.

Selective Probe for C8-Prenylation-Dependent Anticancer Activity in Prostate and Gastric Cancer Models

Lupiwighteone's differential cytotoxicity profile (IC50 23.7 µM in DU-145 prostate cancer cells; IC50 21 µM in SGC-7901 gastric cancer cells) [4] relative to non-prenylated genistein makes it a valuable tool for dissecting the contribution of C8-prenylation to antiproliferative potency and target engagement in specific cancer types.

Investigation of Dual (Caspase-Dependent and -Independent) Apoptotic Mechanisms in Breast Cancer

The compound's unique ability to simultaneously engage both caspase-dependent (via upregulation of caspases-3, -7, -8, -9, and PARP) and caspase-independent (via cytosolic accumulation of AIF and Endo G) apoptotic pathways through PI3K/Akt/mTOR inhibition [4] positions it as a lead compound for studying strategies to circumvent caspase-deficient apoptosis resistance in breast cancer.

Chemosensitization Studies in Multidrug-Resistant Leukemia

The demonstrated capacity of lupiwighteone to reverse MDR and decrease the IC50 of adriamycin in K562/ADR cells [4] supports its use as an adjuvant chemosensitizer in preclinical models of drug-resistant leukemia, particularly for investigating PrPC-targeted resistance reversal strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lupiwighteone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.